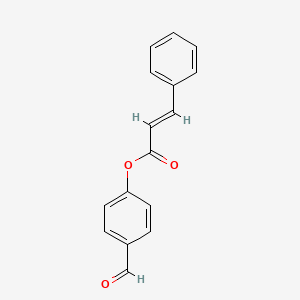
Decyl 4-(5-pentylpyridin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl 4-(5-pentylpyridin-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a decyl chain attached to a benzoate group, which is further substituted with a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4-(5-pentylpyridin-2-yl)benzoate typically involves the esterification of 4-(5-pentylpyridin-2-yl)benzoic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.
化学反応の分析
Types of Reactions
Decyl 4-(5-pentylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the decyl group is attached. Common reagents for these reactions include halogens and nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination under radical conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted benzoates.
科学的研究の応用
Decyl 4-(5-pentylpyridin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and lubricants. It may also be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of Decyl 4-(5-pentylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyridinyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the compound may interfere with cellular processes by altering membrane fluidity or disrupting enzyme function.
類似化合物との比較
Similar Compounds
4-(5-Pentyl-2-pyridinyl)benzoic acid: A precursor in the synthesis of Decyl 4-(5-pentylpyridin-2-yl)benzoate.
Decyl benzoate: Lacks the pyridinyl substitution, resulting in different chemical and biological properties.
Pyridinyl benzoates: A class of compounds with varying alkyl chain lengths and substitutions on the pyridinyl ring.
Uniqueness
This compound is unique due to the presence of both a decyl chain and a pyridinyl group, which confer distinct physicochemical properties and potential applications. The combination of these structural features allows for specific interactions with biological targets and enhances its utility in various research and industrial contexts.
特性
分子式 |
C27H39NO2 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC名 |
decyl 4-(5-pentylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C27H39NO2/c1-3-5-7-8-9-10-11-13-21-30-27(29)25-18-16-24(17-19-25)26-20-15-23(22-28-26)14-12-6-4-2/h15-20,22H,3-14,21H2,1-2H3 |
InChIキー |
ZFCJQHFAPWHMSU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)




![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
